molecular formula C18H18N2O4 B5507282 4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone

4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone

Cat. No.: B5507282
M. Wt: 326.3 g/mol
InChI Key: BFUXVIGMYSCTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Therapeutics

One area of application involves the synthesis of multifunctional amides, including derivatives related to the specified compound, as potential therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, essential targets for Alzheimer's therapy, with mild cytotoxicity towards red blood cell membranes. Structural confirmation and enzyme inhibition activity have been thoroughly explored, highlighting the potential of these compounds as templates for new drug development against Alzheimer's disease (Hassan et al., 2018).

Antibacterial Agents

Another research direction includes the synthesis and evaluation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. These compounds have demonstrated good enzyme inhibitory activity and were active against both Gram-positive and Gram-negative bacterial strains. The study assessed the cytotoxicity of the molecules to determine their utility as potential therapeutic agents, offering insights into their promising antibacterial properties (Hussain et al., 2017).

Synthetic Methodologies

Research has also focused on the synthetic methodologies and characterization of such compounds. Studies have detailed the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, emphasizing their antibacterial potential and mild cytotoxicity. This research provides a foundation for understanding the chemical synthesis and potential therapeutic applications of these compounds (Abbasi et al., 2018).

Properties

IUPAC Name

1-(furan-2-yl)-2-[2-methyl-4-(3-methylphenyl)-5-oxopiperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-5-3-6-14(9-12)20-10-13(2)19(11-16(20)21)18(23)17(22)15-7-4-8-24-15/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUXVIGMYSCTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C(=O)C2=CC=CO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.